molecular formula C15H13Cl2N3O6S B601272 Cefazedone Impurity 5 CAS No. 788106-07-0

Cefazedone Impurity 5

Cat. No. B601272
M. Wt: 434.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazedone Impurity 5 is a chemical substance with the molecular formula C15H13Cl2N3O6S and a molecular weight of 434.25 . It is a byproduct generated during the synthesis of cefazedone, a cephalosporin antibiotic.


Molecular Structure Analysis

The molecular structure of Cefazedone Impurity 5 is characterized by its molecular formula C15H13Cl2N3O6S . The stereochemistry is absolute, with two defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

Cefazedone Impurity 5 has a molecular weight of 434.25 and a molecular formula of C15H13Cl2N3O6S . Further specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

1. Toxicological Evaluation

  • Toxicity of Cephalosporins: The toxic functional group of cephalosporins, including cefazedone, was investigated through the zebrafish embryo toxicity test. The study highlighted the teratogenic effects of cefazedone on zebrafish embryonic development, linked to the structure of 2‐mercapto‐5‐methyl‐1,3,4‐thiadiazole (MMTD), a common component in these drugs (Zhang, Meng, Li, & Hu, 2010).

2. Pharmacokinetic Studies

  • Determination in Human Plasma: Research has developed high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for determining cefazedone in human plasma. These methods are vital for pharmacokinetic studies and understanding the drug's behavior in the human body (Wu et al., 2010).

3. Impurity Profiling

  • Capillary Electrophoresis for Impurity Profiling: Capillary electrophoresis (CE) has been used widely for impurity profiling of drugs like cefazedone. This method is significant for understanding the presence and characteristics of various impurities in pharmaceutical products (Shah, Patel, Tripathi, & Vyas, 2021).

4. Drug Safety and Quality Control

  • Identification of Degradation Impurities: The degradation impurities in cefazolin sodium, related to cefazedone, have been isolated and characterized. This process is crucial for ensuring drug safety and maintaining quality control standards (Sivakumar et al., 2013).

5. Antibacterial Activity Analysis

  • In Vitro Antimicrobial Activity: Studies have evaluated the antimicrobial activity of cefazedone sodium in vitro, which is vital for understanding its effectiveness against various pathogens and for developing appropriate clinical applications (Yun, 2008).

properties

CAS RN

788106-07-0

Product Name

Cefazedone Impurity 5

Molecular Formula

C15H13Cl2N3O6S

Molecular Weight

434.26

Purity

> 95%

quantity

Milligrams-Grams

synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[2-​(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​(hydroxymethyl)​-​8-​oxo-​, (6R,​7R)​-

Origin of Product

United States

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